molecular formula C63H96O21 B235421 Calotroposide A CAS No. 146713-99-7

Calotroposide A

Cat. No.: B235421
CAS No.: 146713-99-7
M. Wt: 1189.4 g/mol
InChI Key: FURJPEDAWWWECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calotroposide A is a natural product found in Calotropis gigantea with data available.

Scientific Research Applications

Anti-Cancer Properties

Calotroposide A has demonstrated significant potential in cancer research. Studies have isolated various compounds from Calotropis procera and Calotropis gigantea, including this compound, showing potent anti-proliferative activity against various cancer cell lines. For instance, Calotroposide S, an oxypregnane oligoglycoside from Calotropis procera, showed notable anti-proliferative effects against prostate, lung, and glioblastoma cancer cells (Ibrahim et al., 2016). Additionally, oxypregnane-oligoglycosides, including Calotroposides from Calotropis gigantea, exhibited significant cytotoxicity against breast cancer cells (Mahar et al., 2016). Another study revealed that Calotroposid A from Calotropis gigantea induces apoptosis in colon cancer cells, further highlighting its potential as an anti-cancer agent (Mutiah et al., 2018).

Pharmacological Effects

Calotropis gigantea, containing this compound, has been studied for its pharmacological effects, especially as an anti-cancer therapy. It contains compounds like Calotropin, this compound, and oxypregnane oligoglycosides, known to inhibit cancer cell growth through apoptosis induction and ROS inhibition (Mutiah, Ramzi, & Bustami, 2021).

Wound Healing and Anti-Inflammatory Properties

This compound and related compounds have shown promise in wound healing and anti-inflammatory applications. For instance, an aqueous extract of Calotropis procera, which likely contains this compound, exhibited potent antimicrobial activity and significant wound healing properties (Samy & Chow, 2012). Another study highlighted the inhibitory effect of Calotropis procera latex protein fractions, including components like this compound, on leukocyte functions in an anti-inflammatory context (Ramos et al., 2009).

Anthelmintic Activity

The anthelmintic activity of Calotropis procera latex, which contains compounds such as this compound, has been evaluated in studies, showing effectiveness against Haemonchus contortus infection in sheep (Al-Qarawi et al., 2004).

Properties

CAS No.

146713-99-7

Molecular Formula

C63H96O21

Molecular Weight

1189.4 g/mol

IUPAC Name

[17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate

InChI

InChI=1S/C63H96O21/c1-32(64)41-21-24-63(68)61(41,8)48(80-59(66)38-17-15-14-16-18-38)31-47-60(7)22-20-40(25-39(60)19-23-62(47,63)67)79-49-27-43(70-10)55(34(3)75-49)82-51-29-45(72-12)57(36(5)77-51)84-53-30-46(73-13)58(37(6)78-53)83-52-28-44(71-11)56(35(4)76-52)81-50-26-42(69-9)54(65)33(2)74-50/h14-19,33-37,40-58,65,67-68H,20-31H2,1-13H3

InChI Key

FURJPEDAWWWECD-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O

Synonyms

12-O-benzoyllineolon 3-O-cymaropyranosyl-1-4-oleandropyranosyl-1-4-oleandropyranosyl-1-4-cymaropyranosyl-1-4-cymaropyranoside
calotroposide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calotroposide A
Reactant of Route 2
Calotroposide A
Reactant of Route 3
Calotroposide A
Reactant of Route 4
Calotroposide A
Reactant of Route 5
Calotroposide A
Reactant of Route 6
Calotroposide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.